

Solubility and stability of 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Isopropyl-4-methoxyaniline

Cat. No.: B1340655

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **3-Isopropyl-4-methoxyaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **3-Isopropyl-4-methoxyaniline** (CAS No: 91251-42-2). Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, p-anisidine (4-methoxyaniline), and established principles of organic chemistry to predict its physicochemical properties. Detailed experimental protocols for empirical determination are also provided.

Compound Overview

3-Isopropyl-4-methoxyaniline is an aromatic amine derivative. Its structure, featuring a bulky isopropyl group and a methoxy group on the aniline ring, dictates its solubility and stability characteristics.

Chemical Properties:

- Molecular Formula: C₁₀H₁₅NO[1]
- Molecular Weight: 165.23 g/mol [1][2]
- Appearance: Typically a liquid[1]

- Synonyms: 4-amino-2-isopropylanisole; 4-Methoxy-3-(propan-2-yl)aniline[1]

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The presence of a polar amino (-NH₂) group and a methoxy (-OCH₃) group suggests potential for hydrogen bonding and solubility in polar solvents. However, the nonpolar isopropyl group and the benzene ring increase its lipophilicity, indicating solubility in non-polar organic solvents.

Based on data for p-anisidine and general solubility rules for substituted anilines, the following solubility profile for **3-Isopropyl-4-methoxyaniline** is predicted at ambient temperature.

Table 1: Predicted Solubility of **3-Isopropyl-4-methoxyaniline** in Common Solvents

Solvent Category	Solvent	Predicted Solubility	Rationale / Notes
Polar Protic	Water	Sparingly Soluble	The nonpolar isopropyl group and benzene ring reduce aqueous solubility. p-Anisidine has a reported water solubility of 21 g/L at 20°C.[3][4] The added isopropyl group is expected to decrease this further.
Methanol	Soluble		p-Anisidine is highly soluble in methanol.[5] The compound is expected to follow this trend.
Ethanol	Soluble		p-Anisidine is highly soluble in ethanol.[5] [6] The compound is expected to follow this trend.
Polar Aprotic	Acetone	Soluble	p-Anisidine is soluble in acetone.[3][6]
Acetonitrile	Soluble		General solvent for moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO)	Soluble		A versatile solvent for a wide range of organic compounds.
Non-Polar	Hexane	Sparingly Soluble to Insoluble	The polar amine and methoxy groups limit solubility in highly non-polar solvents. p-

Anisidine has limited solubility in hexane.[\[7\]](#)

Toluene	Soluble	The aromatic nature of toluene will favorably interact with the benzene ring of the compound.
Diethyl Ether	Soluble	p-Anisidine is very soluble in ether. [3] [6]
Aqueous Acid/Base	5% Hydrochloric Acid (HCl)	Soluble
5% Sodium Hydroxide (NaOH)	Insoluble	The basic amino group will be protonated to form a water-soluble ammonium salt. [7]

Note: This data is predictive and should be confirmed by experimental measurement.

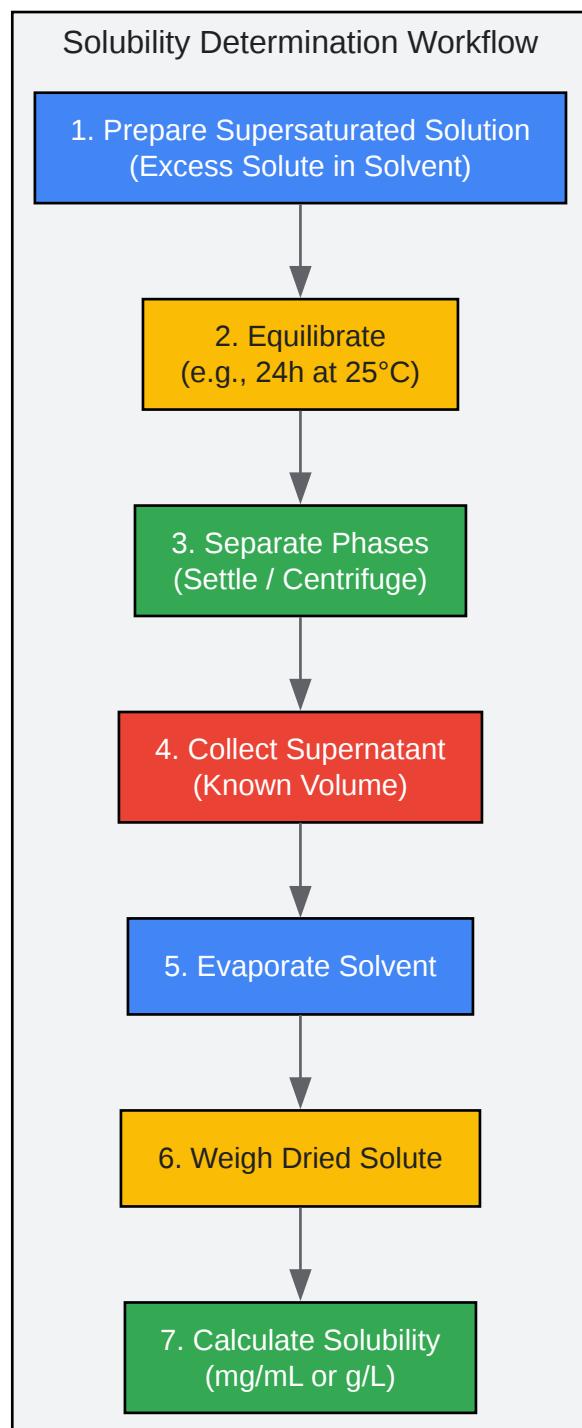
Experimental Protocol for Solubility Determination

A reliable gravimetric method is recommended for the quantitative determination of solubility.[\[8\]](#)
[\[9\]](#)[\[10\]](#)

Objective: To determine the concentration of a saturated solution of **3-Isopropyl-4-methoxyaniline** in a given solvent at a specific temperature.

Materials:

- **3-Isopropyl-4-methoxyaniline**
- Selected solvents (e.g., water, methanol, hexane)


- Analytical balance
- Thermostatic shaker or water bath
- Vials with screw caps
- Centrifuge
- Micropipettes
- Evaporating dish or pre-weighed vial

Procedure:

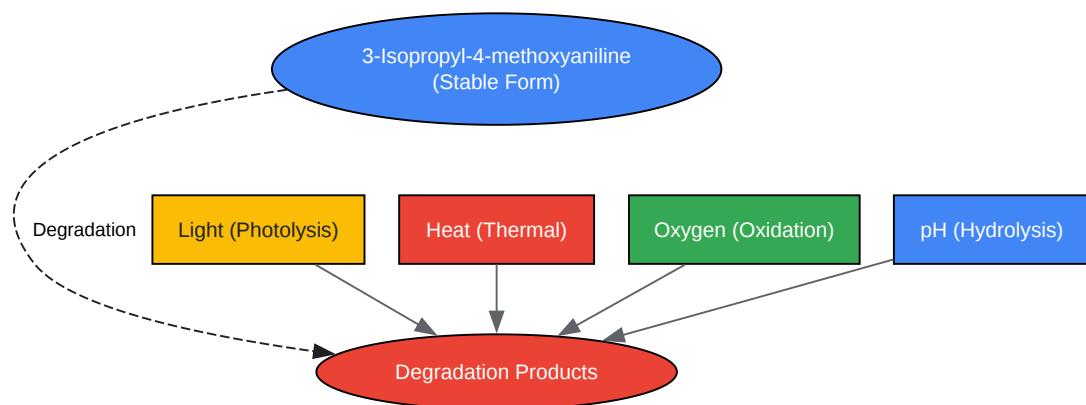
- Preparation of Saturated Solution:
 - Add an excess amount of **3-Isopropyl-4-methoxyaniline** to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solute is essential to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - For fine suspensions, centrifuge the vial at a moderate speed to facilitate separation.
- Sample Collection:

- Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette. Take care not to disturb the undissolved solute.
- Solvent Evaporation:
 - Transfer the collected supernatant to a pre-weighed evaporating dish or vial.
 - Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
- Quantification:
 - Once the solvent is fully evaporated, weigh the dish containing the dry solute.
 - Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.
- Calculation:
 - Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL or g/L).
 - Calculation: $\text{Solubility} = (\text{Mass of dried solute}) / (\text{Volume of supernatant collected})$

Below is a workflow diagram for the solubility determination protocol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining compound solubility.


Stability Profile

Aromatic amines can be susceptible to degradation under various environmental conditions. Understanding the stability of **3-Isopropyl-4-methoxyaniline** is critical for its handling, storage, and application in drug development.

Key Factors Affecting Stability:

- Oxidation: The primary degradation pathway for anilines is oxidation. Exposure to air can cause discoloration (e.g., turning from colorless to brown), as the amino group is easily oxidized.^[11] Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
- Light (Photostability): Many aromatic compounds are light-sensitive. Exposure to UV or visible light can provide the energy to initiate degradation reactions.^[12] The compound should be stored in amber vials or protected from light.
- pH (Hydrolytic Stability): While stable in neutral and basic conditions, aromatic amines can exhibit instability in acidic media, especially at elevated temperatures.^[13]
- Temperature: High temperatures accelerate the rate of all degradation reactions.^{[12][14]} For long-term stability, storage at reduced temperatures (e.g., 2-8°C) is recommended.

The diagram below illustrates the key factors that can impact the stability of an aniline derivative.

[Click to download full resolution via product page](#)

Caption: Factors influencing the chemical stability of the compound.

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods (e.g., HPLC).[12][15][16][17]

Objective: To assess the stability of **3-Isopropyl-4-methoxyaniline** under various stress conditions.

Materials:

- **3-Isopropyl-4-methoxyaniline**
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a suitable detector (e.g., UV/DAD or MS)
- Photostability chamber
- Oven

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
- Application of Stress Conditions: (Run a control sample, protected from stress, in parallel for each condition).
 - Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a working concentration.[15]
 - Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for a specified period. Cool, neutralize with 0.1 N HCl, and dilute.[15]
 - Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for a specified period (e.g., 7 days).[12] Dilute to a working concentration.
 - Thermal Degradation: Store a sample of the stock solution (or solid compound) in an oven at an elevated temperature (e.g., 60-80°C) for a specified period.[12][17]
 - Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12]
- Sample Analysis:

- Analyze all stressed samples and controls using a validated stability-indicating HPLC method.
- The method should be capable of separating the parent compound from all significant degradation products.
- Data Evaluation:
 - Compare the chromatograms of the stressed samples to the control.
 - Calculate the percentage of degradation of the parent compound.
 - Assess the peak purity of the parent peak to ensure no co-eluting degradants.
 - Identify and characterize any major degradation products if necessary. The target degradation is typically in the range of 5-20%.[\[15\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Isopropyl-4-methoxyaniline | CymitQuimica [cymitquimica.com]
- 2. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3.imimg.com [3.imimg.com]
- 4. echemi.com [echemi.com]
- 5. scent.vn [scent.vn]
- 6. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. p-Anisidine - Wikipedia [en.wikipedia.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. biopharminternational.com [biopharminternational.com]
- 17. scispace.com [scispace.com]
- To cite this document: BenchChem. [Solubility and stability of 3-Isopropyl-4-methoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340655#solubility-and-stability-of-3-isopropyl-4-methoxyaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com